2-Chloro-4-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-4-nitropyridine can be achieved through various chemical pathways, including the chlorination and nitration of pyridine derivatives. A notable method involves the transformation of 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using Vilsmeier–Haack chlorination (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitropyridine has been extensively studied using various spectroscopic and theoretical approaches. Investigations reveal the optimized molecular structures, vibrational wavenumbers, electronic properties, and charge distributions, providing insights into the stability and reactivity of the molecule (Velraj, Soundharam, & Sridevi, 2015).
Chemical Reactions and Properties
2-Chloro-4-nitropyridine participates in a range of chemical reactions, including nucleophilic substitutions, which are influenced by the electron-withdrawing effects of the nitro and chloro substituents. The kinetics of these reactions have been studied, providing valuable information on the reactivity of ortho- and para-like isomers of chloro-nitropyridines with various nucleophiles (Hamed, 1997).
Physical Properties Analysis
The physical properties of 2-chloro-4-nitropyridine, such as melting points, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. The molecular packing exhibits a herringbone pattern, devoid of short contacts, hydrogen bonds, or π–π interactions, highlighting its solid-state characteristics (Shafer, Lynch, & Padgett, 2018).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and electronic configuration, are significantly influenced by its nitro and chloro substituents. Studies on the electronic properties and transitions have contributed to understanding the π→π* transitions and thermodynamic properties of 2-chloro-4-nitropyridine (Velraj et al., 2015).
Scientific Research Applications
1. Synthesis of Imidazo[4,5-b]pyridine
- Application Summary: 2-Chloro-3-nitropyridine is used in the synthesis of a privileged imidazo[4,5-b]pyridine scaffold. This compound is important in medicinal chemistry due to its broad spectrum of bioactivities .
- Methods of Application: The procedure involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
- Results: The method is efficient, clean, and simple, and it uses environmentally benign H2O-IPA as a green solvent. It is superior to other reported procedures due to the high abundance of reagents and its ability to expand structural diversity .
2. Two-Step Continuous Flow Synthesis of 4-Nitropyridine
- Application Summary: 2-Chloro-4-nitropyridine is used in the two-step continuous flow synthesis of 4-nitropyridine, an important synthetic intermediate for new pesticides and medicines .
- Methods of Application: The synthesis involves a nitration step and a reduction step. The nitration reaction is a key step and is usually exothermic and at higher temperatures, which can result in polynitration .
- Results: By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .
3. Synthesis of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid
- Application Summary: 2-Chloro-4-nitropyridine is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid, a novel organic single crystal for NLO and optical limiting applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid
- Application Summary: 2-Chloro-4-nitropyridine is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid, a novel organic single crystal for NLO and optical limiting applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
- Application Summary: 2-Chloro-4-nitropyridine is used in the rapid construction of an imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Nitration of Pyridines
- Application Summary: 2-Chloro-4-nitropyridine is used in the nitration of pyridines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid
- Application Summary: 2-Chloro-4-nitropyridine is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid, a novel organic single crystal for NLO and optical limiting applications .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
- Application Summary: 2-Chloro-4-nitropyridine is used in the rapid construction of an imidazo[4,5-b]pyridine skeleton via a tandem reaction in H2O-IPA medium .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Nitration of Pyridines
Safety And Hazards
2-Chloro-4-nitropyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .
Future Directions
2-Chloro-4-nitropyridine has potential applications in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . Its use in the synthesis of 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines, as well as in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines, suggests potential future directions for research and development .
properties
IUPAC Name |
2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitropyridine | |
CAS RN |
23056-36-2 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.